ethyl prop-2-enoate;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile
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Overview
Description
2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile is a complex polymer known for its versatile applications in various fields. This compound is characterized by its unique molecular structure, which includes ethyl ester, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile units. It is widely used in industrial and scientific research due to its distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile typically involves free radical polymerization. The monomers, 2-Propenoic acid ethyl ester, N-(hydroxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile, are polymerized in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through processes such as precipitation, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile involves its interaction with molecular targets through various pathways. The polymer can form cross-linked networks, enhancing its mechanical strength and stability. The presence of functional groups allows for specific interactions with other molecules, making it suitable for targeted applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, butyl ester, polymer with ethyl 2-propenoate, N-(hydroxymethyl)-2-propenamide and 2-propenenitrile
- 2-Propenoic acid, methyl ester, polymer with N-(hydroxymethyl)-2-propenamide and 2-propenenitrile
Uniqueness
Compared to similar compounds, 2-Propenoic acid, ethyl ester, polymer with N-(hydroxymethyl)-2-methyl-2-propenamide and 2-propenenitrile exhibits unique properties such as higher thermal stability and better mechanical strength. These characteristics make it more suitable for applications requiring robust materials .
Properties
CAS No. |
57447-94-6 |
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Molecular Formula |
C13H20N2O4 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl prop-2-enoate;N-(hydroxymethyl)-2-methylprop-2-enamide;prop-2-enenitrile |
InChI |
InChI=1S/C5H9NO2.C5H8O2.C3H3N/c1-4(2)5(8)6-3-7;1-3-5(6)7-4-2;1-2-3-4/h7H,1,3H2,2H3,(H,6,8);3H,1,4H2,2H3;2H,1H2 |
InChI Key |
RHEHXKXALPSCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C.CC(=C)C(=O)NCO.C=CC#N |
Related CAS |
57447-94-6 |
Origin of Product |
United States |
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